MitoTam bromide, hydrobromide
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Overview
Description
MitoTam (bromide, hydrobromide) is a derivative of tamoxifen, a well-known anti-cancer drug. It functions as an electron transport chain inhibitor, specifically targeting mitochondrial complex I. This compound has shown significant potential as an anti-cancer agent, particularly in the treatment of breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
MitoTam (bromide, hydrobromide) is synthesized through a series of chemical reactions starting from tamoxifenThe reaction conditions typically include the use of solvents like dichloromethane and reagents such as bromine or hydrobromic acid .
Industrial Production Methods
Industrial production of MitoTam (bromide, hydrobromide) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
MitoTam (bromide, hydrobromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the bromide or hydrobromide groups.
Substitution: The bromide or hydrobromide groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various tamoxifen derivatives with modified functional groups. These derivatives can have different biological activities and properties .
Scientific Research Applications
MitoTam (bromide, hydrobromide) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study electron transport chain inhibitors.
Biology: Investigated for its effects on mitochondrial function and cellular metabolism.
Medicine: Primarily researched as an anti-cancer agent, particularly for breast cancer. .
Industry: Potential applications in the development of new anti-cancer drugs and mitochondrial-targeted therapies
Mechanism of Action
MitoTam (bromide, hydrobromide) exerts its effects by inhibiting mitochondrial complex I, a key component of the electron transport chain. This inhibition disrupts mitochondrial membrane potential, leading to reduced ATP production and increased reactive oxygen species (ROS) generation. The compound induces apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: The parent compound, widely used as an anti-estrogen drug in breast cancer treatment.
MitoTam iodide, hydriodide: Another derivative with similar mitochondrial targeting properties.
Uniqueness
MitoTam (bromide, hydrobromide) is unique due to its dual action of targeting mitochondrial complex I and inducing apoptosis specifically in cancer cells. This dual mechanism enhances its efficacy and selectivity compared to other tamoxifen derivatives .
Properties
Molecular Formula |
C52H60Br2NOP |
---|---|
Molecular Weight |
905.8 g/mol |
IUPAC Name |
[(Z)-12-[4-[2-(dimethylamino)ethoxy]phenyl]-11,12-diphenyldodec-11-enyl]-triphenylphosphanium;bromide;hydrobromide |
InChI |
InChI=1S/C52H59NOP.2BrH/c1-53(2)41-42-54-47-39-37-46(38-40-47)52(45-28-16-10-17-29-45)51(44-26-14-9-15-27-44)36-24-7-5-3-4-6-8-25-43-55(48-30-18-11-19-31-48,49-32-20-12-21-33-49)50-34-22-13-23-35-50;;/h9-23,26-35,37-40H,3-8,24-25,36,41-43H2,1-2H3;2*1H/q+1;;/p-1/b52-51-;; |
InChI Key |
LKYHAJFFVLTBRB-DRFCFMONSA-M |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)\C5=CC=CC=C5)/C6=CC=CC=C6.Br.[Br-] |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.Br.[Br-] |
Origin of Product |
United States |
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